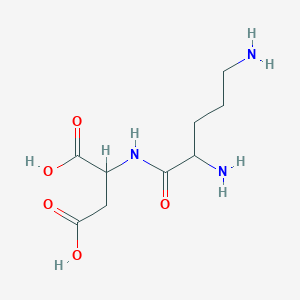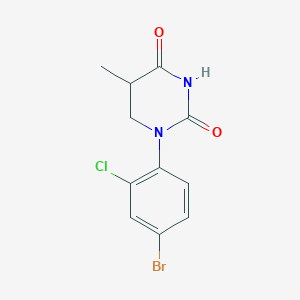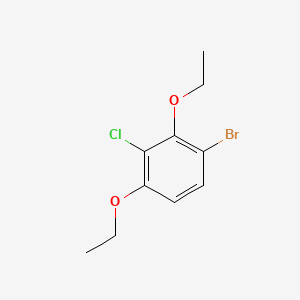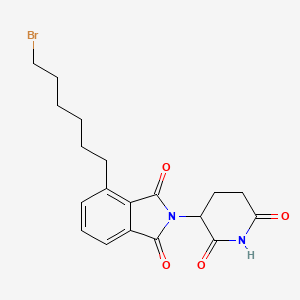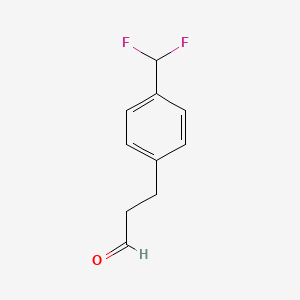
Methyl 2-(5-oxotetrahydro-2H-pyran-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-oxotetrahydro-2H-pyran-2-yl)acetate is an organic compound with the molecular formula C8H12O4 and a molecular weight of 172.17 g/mol It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-oxotetrahydro-2H-pyran-2-yl)acetate can be achieved through several methods. One common approach involves the reaction of 5-oxotetrahydro-2H-pyran-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester . Another method involves the use of 2,3-dihydropyran and methyl acetoacetate under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(5-oxotetrahydro-2H-pyran-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions employed .
Applications De Recherche Scientifique
Methyl 2-(5-oxotetrahydro-2H-pyran-2-yl)acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 2-(5-oxotetrahydro-2H-pyran-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Similar in structure but differs in the position of the substituent on the pyran ring.
Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate: Contains an additional oxygen atom in the structure.
Uniqueness
Methyl 2-(5-oxotetrahydro-2H-pyran-2-yl)acetate is unique due to the presence of the oxo group at the 5-position of the pyran ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C8H12O4 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
methyl 2-(5-oxooxan-2-yl)acetate |
InChI |
InChI=1S/C8H12O4/c1-11-8(10)4-7-3-2-6(9)5-12-7/h7H,2-5H2,1H3 |
Clé InChI |
QOTQPFKVQORKML-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1CCC(=O)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



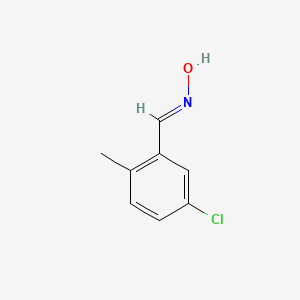
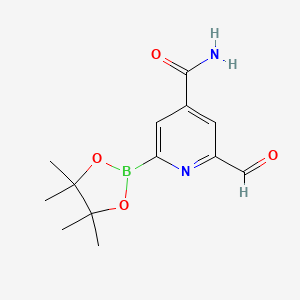
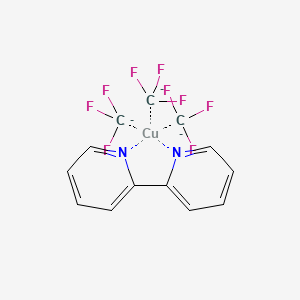
![2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate](/img/structure/B14771399.png)
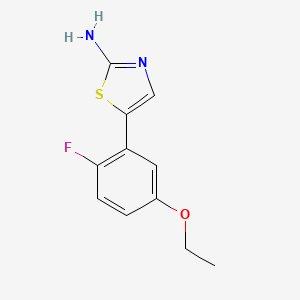
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14771408.png)
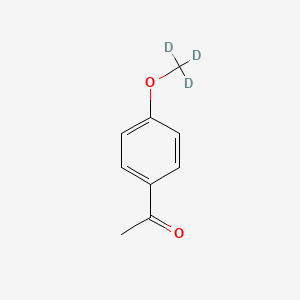
![4-(4-Bromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14771424.png)
